molecular formula C16H13ClFN3O4S B2520469 Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396563-64-6

Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2520469
CAS No.: 1396563-64-6
M. Wt: 397.81
InChI Key: BJXVGXYSIXSWRM-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of functional groups like chloro, fluoro, and sulfonamido in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or sulfonamido groups, converting them into amines or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups replacing the original chloro, fluoro, or sulfonamido groups.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3-chloro-4-fluorobenzenesulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the sulfonamido moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 5-[(3-chloro-4-fluorophenyl)sulfonylamino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O4S/c1-2-25-16(22)12-9-19-21-6-5-10(7-15(12)21)20-26(23,24)11-3-4-14(18)13(17)8-11/h3-9,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXVGXYSIXSWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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